2-(Morpholin-4-yl)-5,6,7,8-tetrahydro-4H-3,1-benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-yl)-5,6,7,8-tetrahydro-4H-3,1-benzothiazine: is a heterocyclic compound that contains both morpholine and benzothiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-4-yl)-5,6,7,8-tetrahydro-4H-3,1-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Morpholin-4-yl)-5,6,7,8-tetrahydro-4H-3,1-benzothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry: 2-(Morpholin-4-yl)-5,6,7,8-tetrahydro-4H-3,1-benzothiazine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be further utilized in chemical research.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be modified to develop new drugs with specific biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry for the development of therapeutic agents. Its derivatives are being explored for their potential to treat various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)-5,6,7,8-tetrahydro-4H-3,1-benzothiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
- 2-(Morpholin-4-yl)ethanol
- 2-(Morpholin-4-yl)ethanesulfonic acid
- 2-(Morpholin-4-yl)phenol
Comparison: Compared to these similar compounds, 2-(Morpholin-4-yl)-5,6,7,8-tetrahydro-4H-3,1-benzothiazine is unique due to the presence of the benzothiazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, the benzothiazine ring can enhance the compound’s stability and reactivity, providing advantages in synthetic and medicinal chemistry.
Properties
CAS No. |
89996-38-3 |
---|---|
Molecular Formula |
C12H18N2OS |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
4-(5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-yl)morpholine |
InChI |
InChI=1S/C12H18N2OS/c1-2-4-11-10(3-1)9-16-12(13-11)14-5-7-15-8-6-14/h1-9H2 |
InChI Key |
MEMDMTZJBABASH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CSC(=N2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.